

Spectroscopic Characterization of N-Pivaloyl-Ltyrosine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Pivaloyl-L-tyrosine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **N-PivaloyI-L-tyrosine**, a derivative of the amino acid L-tyrosine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a comprehensive analysis based on the known spectral characteristics of the parent molecule, L-tyrosine, and predicts the spectral shifts and patterns resulting from the addition of the N-pivaloyl group. This guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

N-Pivaloyl-L-tyrosine is an N-acylated amino acid derivative. The introduction of the bulky, lipophilic pivaloyl group to the amino terminus of L-tyrosine can significantly alter its physicochemical properties, influencing its solubility, stability, and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in research and drug development settings.

Predicted and Comparative Spectroscopic Data

The following sections detail the expected spectroscopic data for **N-Pivaloyl-L-tyrosine**. For comparative purposes, the experimental data for L-tyrosine is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The 1 H NMR spectrum of **N-Pivaloyl-L-tyrosine** is expected to show characteristic signals for the protons of the tyrosine backbone and the pivaloyl group. The most significant changes compared to L-tyrosine will be the downfield shift of the α -proton due to the electron-withdrawing effect of the amide bond and the appearance of a singlet for the nine equivalent protons of the tert-butyl group.

Table 1: Comparison of ¹H NMR Data for L-Tyrosine and Predicted Data for **N-PivaloyI-L-tyrosine**

L-Tyrosine Chemical Shift (δ, ppm)*	Predicted N- Pivaloyl-L- tyrosine Chemical Shift (δ, ppm)	Assignment	Predicted Multiplicity	Predicted Integration
3.93	~4.5-4.7	α-СН	Quartet	1H
3.02, 3.19	~3.0-3.2	β-CH ₂	Multiplet	2H
7.17	~7.0-7.2	Ar-H (meta to OH)	Doublet	2H
6.88	~6.7-6.9	Ar-H (ortho to OH)	Doublet	2H
-	~1.1-1.3	C(CH ₃) ₃	Singlet	9Н
-	~8.0-9.0	NH	Doublet	1H
-	~9.0-10.0	Ar-OH	Singlet	1H
-	~12.0-13.0	СООН	Singlet	1H

Note: L-Tyrosine data is typically acquired in D_2O , which results in the exchange of labile protons (NH₂, OH, COOH). The predicted data for **N-Pivaloyl-L-tyrosine** assumes a solvent like DMSO-d₆, where these protons would be observable.



The 13 C NMR spectrum will provide information on the carbon skeleton. Key differences expected for **N-Pivaloyl-L-tyrosine** include the appearance of signals for the pivaloyl group's quaternary and methyl carbons, and shifts in the α -carbon and amide carbonyl signals.

Table 2: Comparison of ¹³C NMR Data for L-Tyrosine and Predicted Data for **N-Pivaloyl-L-tyrosine**

L-Tyrosine Chemical Shift (δ, ppm)*	Predicted N-Pivaloyl-L- tyrosine Chemical Shift (δ, ppm)	Assignment
59.00	~55-58	α-C
38.39	~36-39	β-С
129.52	~128-131	Aromatic C (quaternary)
133.53	~130-133	Aromatic CH (meta to OH)
118.61	~115-118	Aromatic CH (ortho to OH)
157.68	~156-159	Aromatic C-OH
176.96	~172-175	Carboxyl C=O
-	~175-178	Amide C=O
-	~38-40	Pivaloyl quaternary C
-	~27-29	Pivaloyl CH₃

Note: L-Tyrosine data from various sources.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-PivaloyI-L-tyrosine** will exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and amide functional groups.

Table 3: Predicted IR Absorption Bands for N-PivaloyI-L-tyrosine



Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibration
3500-3200 (broad)	O-H (Phenol)	Stretching
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
3350-3250	N-H (Amide)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1640	C=O (Amide I)	Stretching
~1550	N-H bend, C-N stretch (Amide II)	Bending/Stretching
~1600, ~1500	C=C	Aromatic Ring Stretching
~1400-1300	С-Н	Bending (t-butyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular formula of **N-Pivaloyl-L-tyrosine** is $C_{14}H_{19}NO_4$, with a molecular weight of 265.30 g/mol .[4]

Table 4: Predicted Mass Spectrometry Data for N-Pivaloyl-L-tyrosine



Predicted m/z	lon	Notes
266.1336	[M+H] ⁺	Expected in positive ion mode ESI-MS
288.1155	[M+Na]+	Common adduct in ESI-MS
264.1265	[M-H] ⁻	Expected in negative ion mode ESI-MS
182.0817	[M-C₅H₅O+H] ⁺	Loss of the pivaloyl group
107.0497	Fragment corresponding to the hydroxyphenylmethyl cation	

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **N-Pivaloyl-L-tyrosine**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-PivaloyI-L-tyrosine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:



- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

IR Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of N-Pivaloyl-L-tyrosine (e.g., 1 mg/mL) in a
 suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
 formic acid or ammonium acetate may be added to promote ionization.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- Data Acquisition:

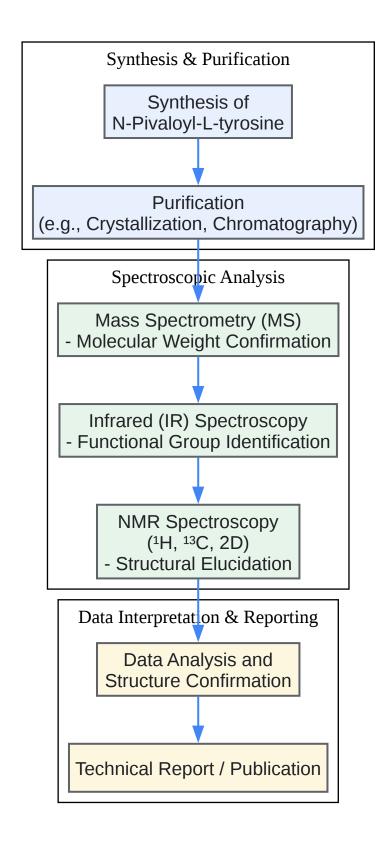


- Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
- Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **N-Pivaloyl-L-tyrosine**.





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Caption: Workflow for the synthesis and spectroscopic characterization of **N-Pivaloyl-L-tyrosine**.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of **N-Pivaloyl-L-tyrosine** and the methodologies to obtain them. For definitive characterization, experimental acquisition of these spectra is essential.

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References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 4. medchemexpress.com [medchemexpress.com]
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